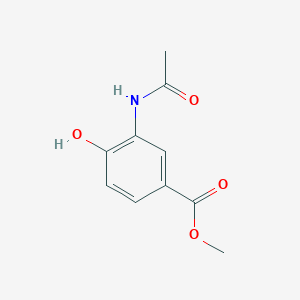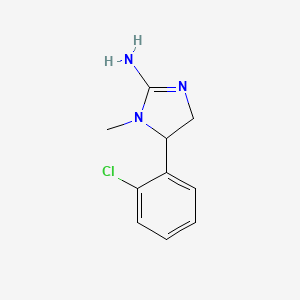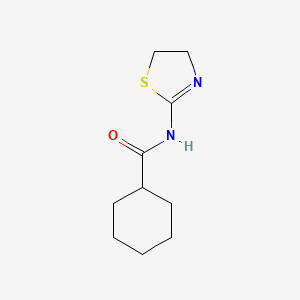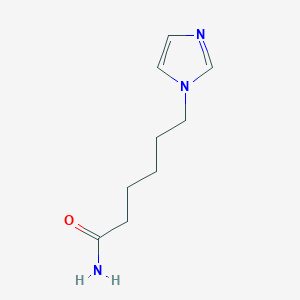
N-(1-benzothiophen-3-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine: is an organic compound that features a benzothiophene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine typically involves the coupling of benzothiophene derivatives with pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzothiophene with a halogenated pyridine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and strong bases or acids are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other electronic materials. Its ability to participate in various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of specific proteins.
Comparison with Similar Compounds
Benzo[b]thiophene: A simpler structure lacking the pyridine ring.
Pyridine derivatives: Compounds with similar nitrogen-containing aromatic rings.
Thienyl-pyridine compounds: Other compounds featuring both thiophene and pyridine rings.
Uniqueness: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is unique due to the combination of benzothiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets or materials properties are required.
Properties
Molecular Formula |
C13H10N2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-13-11(3-1)12(9-16-13)15-10-5-7-14-8-6-10/h1-9H,(H,14,15) |
InChI Key |
MQYXOPRBMSZZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)




![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)



![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)



